molecular formula C20H18N2O2 B13960839 1-Phenyl-3-(4-phenylmethoxyphenyl)urea CAS No. 5909-63-7

1-Phenyl-3-(4-phenylmethoxyphenyl)urea

Cat. No.: B13960839
CAS No.: 5909-63-7
M. Wt: 318.4 g/mol
InChI Key: KOUXWMMYMNWSKT-UHFFFAOYSA-N
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Description

1-Phenyl-3-(4-phenylmethoxyphenyl)urea is an organic compound with the molecular formula C20H18N2O2 It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH) attached to phenyl and phenylmethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-phenylmethoxyaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to enhance the yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-Phenyl-3-(4-phenylmethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anticancer and anti-inflammatory agents.

    Biology: The compound’s ability to interact with biological receptors makes it a candidate for studying protein-ligand interactions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(4-phenylmethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with biological receptors, with the NH groups acting as hydrogen bond donors and the urea oxygen atom as an acceptor. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Phenyl-3-(4-methoxyphenyl)urea
  • 1-Phenyl-3-(4-chlorophenyl)urea
  • 1-Phenyl-3-(4-nitrophenyl)urea

Comparison: 1-Phenyl-3-(4-phenylmethoxyphenyl)urea is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. Compared to 1-Phenyl-3-(4-methoxyphenyl)urea, the additional phenyl group in the phenylmethoxy substituent can enhance hydrophobic interactions with biological targets, potentially leading to increased potency in medicinal applications.

Properties

CAS No.

5909-63-7

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

1-phenyl-3-(4-phenylmethoxyphenyl)urea

InChI

InChI=1S/C20H18N2O2/c23-20(21-17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)24-15-16-7-3-1-4-8-16/h1-14H,15H2,(H2,21,22,23)

InChI Key

KOUXWMMYMNWSKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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